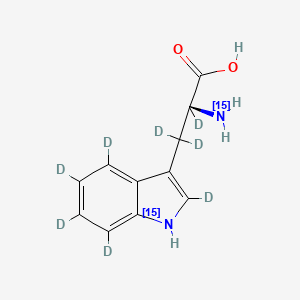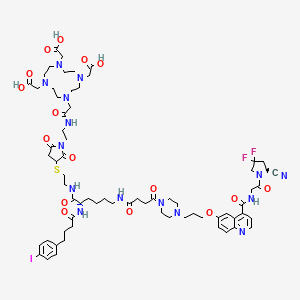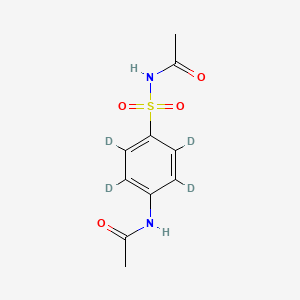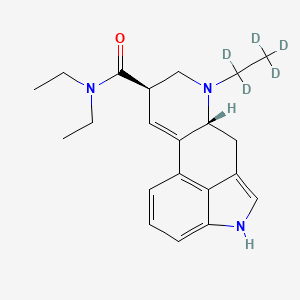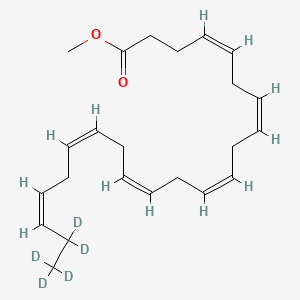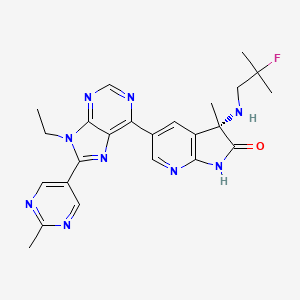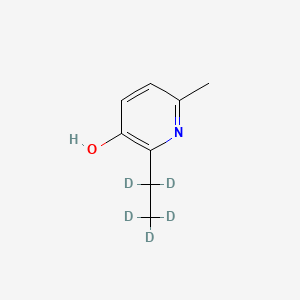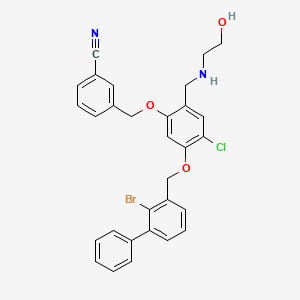
Benzyl phenyl ether derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1-IN-20 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells, making PD-1/PD-L1 inhibitors a significant focus in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-20 typically involves multiple steps, including the formation of biphenyl derivatives, which are known for their efficacy in inhibiting the PD-1/PD-L1 interaction . The synthetic route often includes:
Formation of Biphenyl Core: This step involves coupling reactions such as Suzuki-Miyaura coupling.
Functionalization: Introduction of functional groups to enhance binding affinity and specificity.
Purification: Techniques like recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods for PD-1/PD-L1-IN-20 are designed to be scalable and cost-effective. These methods often involve:
Batch Processing: Large-scale synthesis in batch reactors.
Continuous Flow Chemistry: Enhances efficiency and scalability.
Quality Control: Rigorous testing to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, designed to enhance its inhibitory activity against PD-1/PD-L1 .
Scientific Research Applications
PD-1/PD-L1-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein-protein interactions.
Biology: Investigates the role of PD-1/PD-L1 in immune evasion.
Mechanism of Action
PD-1/PD-L1-IN-20 exerts its effects by binding to the PD-1 or PD-L1 proteins, preventing their interaction. This blockade restores the activity of T cells, enhancing the immune response against cancer cells . The molecular targets include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Nivolumab: A monoclonal antibody targeting PD-1.
Pembrolizumab: Another monoclonal antibody against PD-1.
Atezolizumab: Targets PD-L1.
Uniqueness
PD-1/PD-L1-IN-20 is unique due to its small-molecule nature, offering advantages such as oral bioavailability and better tumor penetration compared to monoclonal antibodies .
Properties
Molecular Formula |
C30H26BrClN2O3 |
|---|---|
Molecular Weight |
577.9 g/mol |
IUPAC Name |
3-[[5-[(2-bromo-3-phenylphenyl)methoxy]-4-chloro-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C30H26BrClN2O3/c31-30-24(10-5-11-26(30)23-8-2-1-3-9-23)20-37-29-16-28(25(15-27(29)32)18-34-12-13-35)36-19-22-7-4-6-21(14-22)17-33/h1-11,14-16,34-35H,12-13,18-20H2 |
InChI Key |
WFKSDDBJJFYOET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


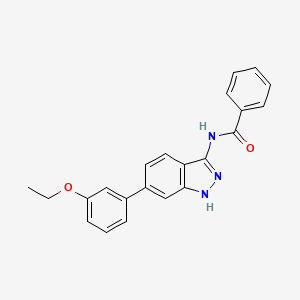
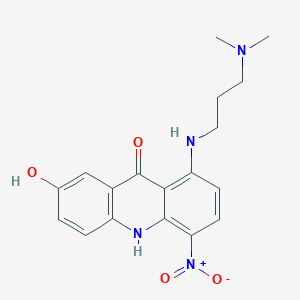
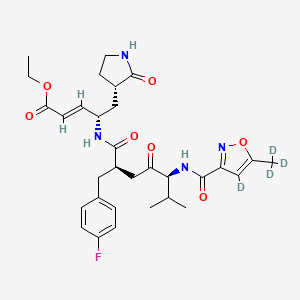
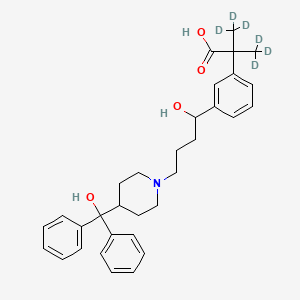
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
